molecular formula C21H19ClN2O4 B2432667 Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate CAS No. 1358256-25-3

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

Cat. No.: B2432667
CAS No.: 1358256-25-3
M. Wt: 398.84
InChI Key: LUSIDENBCKICNS-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 6-methylquinoline-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various quinoline and aniline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((3-chloro-4-methylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
  • 4-Methyl-2-(2-methylanilino)benzoic acid

Uniqueness

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-12-4-6-16-14(8-12)19(10-18(23-16)21(26)27-3)28-11-20(25)24-17-7-5-13(2)9-15(17)22/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSIDENBCKICNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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